![molecular formula C10H7FN2O3 B13641668 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13641668.png)
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid
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Overview
Description
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is a chemical compound that features a fluorinated pyridine ring, a methylisoxazole moiety, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of 3-fluoro-4-pyridine, which can be achieved through halogenation reactions involving fluorine sources and pyridine derivatives.
Construction of the Methylisoxazole Ring: The next step involves the formation of the isoxazole ring, which can be synthesized via cyclization reactions using appropriate reagents and conditions.
Coupling and Functionalization: The final step involves coupling the fluoropyridine intermediate with the methylisoxazole moiety, followed by functionalization to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring and the isoxazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-iodopyridine: This compound features a similar fluoropyridine ring but with an iodine substituent instead of the isoxazole moiety.
3-Fluoro-4-pyridylboronic Acid: This compound has a boronic acid functional group instead of the carboxylic acid.
Uniqueness
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its combination of a fluorinated pyridine ring, a methylisoxazole moiety, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C10H7FN2O3 |
---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
3-(3-fluoropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O3/c1-5-8(10(14)15)9(13-16-5)6-2-3-12-4-7(6)11/h2-4H,1H3,(H,14,15) |
InChI Key |
FGXKEVQVQAOFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=NC=C2)F)C(=O)O |
Origin of Product |
United States |
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